molecular formula C12H20N2O3 B3002209 Tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate CAS No. 2138094-74-1

Tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B3002209
CAS No.: 2138094-74-1
M. Wt: 240.303
InChI Key: KIPXSWOSXXIKHJ-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxo-2,6-diazaspiro[35]nonane-2-carboxylate is a chemical compound with the molecular formula C12H20N2O3 It is known for its unique spirocyclic structure, which includes a diazaspiro nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a solvent. The reaction conditions often include moderate temperatures and inert atmospheres to ensure the stability of the intermediate compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often include the use of catalysts and solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: Similar spirocyclic structure but with different functional groups.

    Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate: Contains an oxygen atom in the ring, altering its chemical properties.

    2-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonane: Another spirocyclic compound with a different substitution pattern.

Uniqueness

Tert-butyl 5-oxo-2,6-diazaspiro[35]nonane-2-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure

Properties

IUPAC Name

tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-7-12(8-14)5-4-6-13-9(12)15/h4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPXSWOSXXIKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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